2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene
Description
2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene is a substituted benzene derivative with the molecular formula C₁₈H₁₈O₂ and a molecular weight of 266.34 g/mol . Its structure features a benzyloxy group at position 2, an ethynyl group at position 4, and an isopropoxy group at position 1 of the benzene ring. This compound is cataloged under MFCD32877184 (MDL number) and is commercially available with a purity of 95% .
Properties
IUPAC Name |
4-ethynyl-2-phenylmethoxy-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-4-15-10-11-17(20-14(2)3)18(12-15)19-13-16-8-6-5-7-9-16/h1,5-12,14H,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHHEYWXYIVQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base (e.g., sodium hydride) and then with a halogenated benzene derivative.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction, where isopropanol reacts with the intermediate compound in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., Br2) for halogenation are commonly used.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The benzyloxy and isopropoxy groups can influence the compound’s solubility and binding affinity to molecular targets.
Comparison with Similar Compounds
Key Similarities :
Key Differences :
- Substituent positions : The ethynyl group is at position 1, and the propoxy group is at position 3 (vs. ethynyl at position 4 and isopropoxy at position 1 in the target compound) .
- Stereoelectronic effects : The altered substitution pattern may influence reactivity. For example, steric hindrance near the ethynyl group in the positional isomer could reduce its efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions compared to the target compound.
- Physicochemical properties : Differences in polarity or solubility may arise due to the spatial arrangement of substituents.
Compound with Identical Molecular Weight: N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine (Catalog No. 230639)
Key Differences :
- Molecular formula : C₁₄H₂₂N₂O₃ (contains nitrogen and additional oxygen atoms) .
- Functional groups : Features a methoxyethyl amine and a tetrahydro-2H-pyran-2-yl ether group, contrasting sharply with the ethynyl and benzyloxy groups of the target compound.
- Applications : Likely serves as a diamine precursor for polyurethane or epoxy resins, whereas the target compound’s ethynyl group suggests use in alkyne-based coupling reactions.
Data Table: Comparative Structural and Molecular Properties
| Property | This compound | 2-(Benzyloxy)-1-ethynyl-3-propoxybenzene | N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine |
|---|---|---|---|
| Catalog Number | 225816 | 231223 | 230639 |
| Molecular Formula | C₁₈H₁₈O₂ | C₁₈H₁₈O₂ | C₁₄H₂₂N₂O₃ |
| Molecular Weight (g/mol) | 266.34 | 266.34 | 266.34 |
| MDL Number | MFCD32877184 | MFCD34179368 | MFCD34166973 |
| Key Functional Groups | Benzyloxy, ethynyl, isopropoxy | Benzyloxy, ethynyl, propoxy | Methoxyethyl amine, tetrahydro-2H-pyran-2-yl ether |
| Structural Relationship | Reference compound | Positional isomer | Same molecular weight but distinct functional groups |
Data sourced from catalog materials .
Implications of Structural Variations
- Positional Isomerism: Even minor changes in substituent placement (e.g., ethynyl at position 1 vs. 4) can drastically alter electronic distribution and steric environments, affecting reactivity in synthetic pathways .
- Functional Group Diversity: The nitrogen-containing compound (Catalog No. 230639) exemplifies how identical molecular weights can mask entirely different chemical behaviors, underscoring the need for precise structural characterization in research.
Biological Activity
2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and cytotoxic properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C17H18O2
- Molecular Weight : 258.33 g/mol
The presence of the benzyloxy and ethynyl groups contributes to its unique reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound's antioxidant capacity has been evaluated using several assays, including DPPH radical scavenging and ABTS assays. The results indicate that it possesses moderate antioxidant activity, with an IC50 value of 45 µg/mL in the DPPH assay, which suggests its potential role in mitigating oxidative stress.
Cytotoxicity
Cytotoxic effects of this compound were assessed on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated selective cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 20 |
| HeLa | 15 |
These findings suggest that the compound may have potential as an anticancer agent.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Cell Membranes : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in cellular metabolism, contributing to its cytotoxic effects.
- Free Radical Scavenging : The presence of functional groups capable of donating electrons aids in scavenging free radicals, thereby reducing oxidative damage.
Case Studies
A notable study investigated the effects of this compound on human tumor cell lines. The results indicated a dose-dependent response in cell viability, with higher concentrations leading to significant reductions in cell proliferation. Additionally, combination therapy with standard chemotherapeutics enhanced the overall cytotoxic effect, suggesting a synergistic mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
